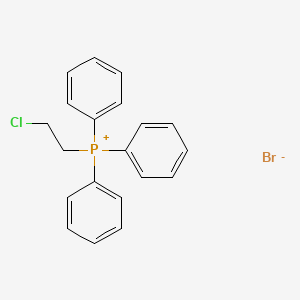

(2-Chloroethyl)triphenylphosphonium bromide

説明

Structural Characterization of (2-Chloroethyl)triphenylphosphonium Bromide

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a tetrahedral coordination geometry around the central phosphorus atom. The compound is registered under CAS number 31238-20-7 and displays a systematic name of 2-chloroethyl(triphenyl)phosphanium bromide. The structural framework exhibits the classic quaternary phosphonium arrangement where the phosphorus center adopts a formal positive charge through its coordination to four carbon-containing substituents.

The crystallographic properties of this compound reveal important insights into its solid-state structure. The compound exhibits a melting point range of 169-172°C, indicating a well-defined crystalline lattice structure. The hygroscopic nature of this compound suggests the presence of accessible sites for water coordination, likely facilitated by the ionic character of the phosphonium-bromide pairing. This hygroscopic behavior necessitates careful storage conditions to maintain structural integrity and prevent hydration-induced degradation.

The tetrahedral geometry around the phosphorus center creates a three-dimensional molecular framework where the phenyl rings adopt specific orientational preferences to minimize steric hindrance. The 2-chloroethyl substituent introduces additional structural complexity through its pendant halogen atom, which can participate in intermolecular interactions within the crystal lattice. The bromide counterion positioning relative to the phosphonium cation plays a crucial role in determining the overall crystal packing arrangement and influences the compound's physical properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through multiple nuclei observation. The 1H NMR spectroscopic profile reveals characteristic resonance patterns attributable to the distinct proton environments within the molecular framework. The aromatic proton signals corresponding to the three phenyl substituents typically appear in the downfield region between 7.0-8.0 ppm, displaying complex multipicity patterns due to ortho, meta, and para coupling interactions.

The 2-chloroethyl substituent generates two distinct sets of proton signals in the aliphatic region. The methylene protons adjacent to the phosphorus center exhibit characteristic chemical shift patterns influenced by both the electron-withdrawing effect of the positively charged phosphorus and the deshielding effect of the phenyl substituents. The terminal methylene protons bearing the chlorine substituent display further downfield positioning due to the electron-withdrawing nature of the halogen atom.

13C NMR spectroscopy provides additional structural confirmation through carbon environment differentiation. The aromatic carbon signals from the phenyl substituents appear in their characteristic region around 120-140 ppm, while the aliphatic carbons of the 2-chloroethyl chain exhibit distinct chemical shifts reflecting their proximity to both the phosphorus center and the chlorine atom. 31P NMR spectroscopy represents a particularly valuable technique for phosphonium salt characterization, as the phosphorus nucleus provides a sensitive probe for the electronic environment around the central atom.

Infrared (IR) and Mass Spectrometric Characterization

Infrared spectroscopy reveals characteristic vibrational modes that provide structural fingerprinting for this compound. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching modes from the 2-chloroethyl substituent manifest around 2800-3000 cm⁻¹. The aromatic C=C stretching vibrations typically occur around 1600 cm⁻¹ and 1500 cm⁻¹, providing confirmation of the phenyl substituent presence.

The phosphorus-carbon stretching vibrations represent diagnostic features for phosphonium salt identification, appearing in the 700-800 cm⁻¹ region. The C-Cl stretching vibration from the 2-chloroethyl substituent generates a characteristic absorption band around 750 cm⁻¹, confirming the presence of the halogenated alkyl chain. The out-of-plane bending vibrations of the aromatic protons contribute to the fingerprint region below 900 cm⁻¹, providing additional structural confirmation.

Mass spectrometric analysis of this compound yields molecular ion peaks corresponding to the cationic phosphonium species at m/z 325, representing the loss of the bromide counterion. Fragmentation patterns typically involve the sequential loss of the 2-chloroethyl substituent followed by phenyl group eliminations, generating characteristic fragment ions that confirm the structural assignment. The presence of chlorine isotope patterns (³⁵Cl and ³⁷Cl) in the mass spectrum provides additional confirmation of the halogenated substituent, manifesting as characteristic doublet patterns separated by two mass units.

Comparative Structural Analysis with Analogous Quaternary Phosphonium Salts

Comparative structural analysis with related quaternary phosphonium salts reveals significant insights into structure-property relationships within this compound class. (3-Chloropropyl)triphenylphosphonium bromide, with molecular formula C21H21ClP⁺Br⁻, represents a closely related analog where the halogenated alkyl chain is extended by one methylene unit. This structural modification results in altered crystallographic parameters, with the longer compound exhibiting a monoclinic crystal system (P21/c) and different unit cell dimensions compared to potential crystallographic data for the ethyl analog.

The crystallographic analysis of (3-Chloropropyl)triphenylphosphonium bromide reveals C-P-C angles spanning 107.20°-111.18°, with the smallest angles occurring between phenyl groups and the largest angle involving the haloalkyl substituent. The 3-chloropropyl chain adopts a staggered conformation with a C-C-C-Cl torsion angle of -72.0°, indicating conformational preferences that minimize steric interactions. These geometric parameters provide valuable comparison points for understanding the structural preferences of this compound.

| Compound | Molecular Formula | Crystal System | Key Angles | Torsion Angles |

|---|---|---|---|---|

| This compound | C20H19BrClP | Not determined | Not reported | Not reported |

| (3-Chloropropyl)triphenylphosphonium bromide | C21H21ClP⁺Br⁻ | Monoclinic, P21/c | C-P-C: 107.20°-111.18° | C-C-C-Cl: -72.0° |

| (2-Chlorobenzyl)triphenylphosphonium chloride | C25H21Cl2P | Not specified | Not reported | Not reported |

Additional structural comparisons with (2-Chlorobenzyl)triphenylphosphonium chloride (molecular formula C25H21Cl2P) reveal the influence of aromatic versus aliphatic substituent incorporation. The benzyl derivative exhibits different physicochemical properties due to the extended conjugation system and altered steric requirements. The molecular weight difference between the ethyl (405.70 g/mol) and benzyl (423.3 g/mol) derivatives reflects the structural complexity introduced by aromatic substituent incorporation.

The comparative analysis extends to counterion effects, as evidenced by the structural differences between bromide and chloride salts of related phosphonium cations. (2-Methylbenzyl)triphenylphosphonium chloride exhibits monoclinic crystallography with space group P21/n and specific unit cell parameters (a = 9.0999 Å, b = 14.7077 Å, c = 18.5420 Å). These crystallographic differences underscore the importance of both cation structure and counterion identity in determining solid-state organization and physical properties.

特性

IUPAC Name |

2-chloroethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETXOZDAMZALJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953304 | |

| Record name | (2-Chloroethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31238-20-7 | |

| Record name | Phosphonium, (2-chloroethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31238-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031238207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Preparation Method: Direct Alkylation of Triphenylphosphine

$$

\text{Triphenylphosphine} + \text{2-chloroethyl bromide} \rightarrow (2\text{-chloroethyl})\text{triphenylphosphonium bromide}

$$

- Conditions: The reaction is generally carried out by mixing triphenylphosphine with 2-chloroethyl bromide in an organic solvent under controlled temperature.

- Solvents: Common solvents include acetonitrile, acetone, or ethanol, which dissolve triphenylphosphine and facilitate the reaction.

- Temperature and Pressure: Elevated temperatures (typically 120–160 °C) and sometimes increased pressure (8–12 kg/cm²) are applied to enhance reaction rates and yields.

- Reaction Time: The reaction is maintained for extended periods, often 30–40 hours, to ensure complete conversion.

This method yields high purity products with yields exceeding 90%, as demonstrated in large-scale syntheses.

Detailed Industrial-Scale Preparation Procedure

A patented industrial method for preparing ethyltriphenylphosphonium halides, which is closely analogous to (2-chloroethyl)triphenylphosphonium bromide preparation, involves the following steps:

| Step | Description | Conditions and Notes |

|---|---|---|

| 1 | Triphenylphosphine is dissolved in an organic solvent (e.g., acetonitrile). | Molar ratio triphenylphosphine to 2-chloroethyl bromide is about 1:1 to 1:2. |

| 2 | 2-Chloroethyl bromide is added dropwise to the solution. | Controlled addition to avoid side reactions. |

| 3 | The mixture is heated to 120–160 °C and pressurized to 8–12 kg/cm². | Maintained for 30–40 hours to ensure full conversion. |

| 4 | After reaction, the mixture is cooled to room temperature and pressure is normalized. | Cooling is sometimes staged (e.g., first to 50–60 °C, then to room temperature). |

| 5 | The reaction mixture is centrifuged to separate the phosphonium salt precipitate. | Supernatant liquid is analyzed for water content and recycled if appropriate. |

| 6 | The precipitate is dried at 100–105 °C for 8–24 hours to yield the pure phosphonium bromide. | Optional recrystallization from acetonitrile can further improve purity. |

- Yields typically range from 94% to 95%.

- Purity of the final product is generally above 99% after drying and recrystallization.

Alternative Preparation Routes and Catalytic Effects

While the direct alkylation route is the most straightforward, other related phosphonium salts are prepared through more complex pathways involving phosphonate intermediates.

- Arbusov Rearrangement: Tris-(2-chloroethyl) phosphite can undergo rearrangement to bis-(2-chloroethyl) 2-chloroethanephosphonate, which can be further converted to related phosphonium salts.

- Catalyst Use: Some processes incorporate tertiary phosphines or quaternary ammonium/phosphonium salts as catalysts to improve reaction rates and yields, especially in reactions involving thionyl chloride and phosphonate esters.

- Solvent Effects: Use of inert solvents such as chlorobenzene or dichlorobenzene can facilitate some related reactions, though for the direct alkylation of triphenylphosphine, polar solvents like acetonitrile are preferred.

Comparative Data Table of Preparation Conditions and Outcomes

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Triphenylphosphine to 2-chloroethyl bromide molar ratio | 1:1 to 1:2 | Stoichiometric control affects yield and purity |

| Solvent | Acetonitrile, acetone, ethanol | Acetonitrile preferred for high yield and purity |

| Temperature | 120–160 °C | Higher temperatures favor reaction completion |

| Pressure | 8–12 kg/cm² | Elevated pressure improves reaction kinetics |

| Reaction Time | 30–40 hours | Ensures full conversion |

| Drying Temperature | 100–105 °C | Removes residual solvent and moisture |

| Drying Time | 8–24 hours | Longer drying improves purity |

| Yield | 94–95% | High yield with controlled conditions |

| Purity | >99% | Achieved after drying and recrystallization |

Research Findings and Practical Notes

- The reaction mechanism is a nucleophilic substitution (S_N2) where the lone pair on the phosphorus attacks the electrophilic carbon attached to the halogen.

- Controlling moisture is critical as water can hydrolyze the phosphonium salt or cause side reactions.

- Recycling of the supernatant solvent and unreacted reagents is common in industrial setups to improve efficiency and reduce waste.

- Recrystallization from acetonitrile is an effective purification step to achieve the desired purity.

- The process is scalable and has been demonstrated in reactors up to 2000 L capacity with consistent results.

化学反応の分析

Types of Reactions: (2-Chloroethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including nucleophilic substitution and elimination reactions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a phosphonium salt, while reaction with a thiol can produce a thioether .

科学的研究の応用

Organic Synthesis

Reagent in Chemical Reactions:

(2-Chloroethyl)triphenylphosphonium bromide serves as a key reagent in various organic transformations. It is particularly useful in the synthesis of phosphonium ylides, which are important intermediates in the synthesis of alkenes through the Wittig reaction. This reaction involves the conversion of carbonyl compounds into alkenes, facilitating the formation of complex organic molecules.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Antiproliferative Activity:

Recent studies have highlighted the antiproliferative properties of compounds derived from this compound. Its derivatives have shown promise as potential anticancer agents by targeting mitochondrial functions within cancer cells. This property is attributed to its ability to accumulate in mitochondria, leading to selective toxicity against cancer cells while sparing normal cells.

Case Study:

A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved mitochondrial targeting, which disrupted cellular respiration and induced apoptosis in malignant cells .

Biological Applications

Cell Biology:

In cell biology, this compound is employed to study mitochondrial dynamics and function. Its ability to penetrate mitochondrial membranes makes it a valuable tool for investigating mitochondrial-related diseases and for drug delivery systems targeting mitochondria.

Experimental Findings:

Research has indicated that exposure to this compound can alter mitochondrial membrane potential and induce oxidative stress, providing insights into mitochondrial dysfunction associated with various pathologies .

Environmental Studies

Toxicity Assessments:

Studies have also investigated the environmental impact of this compound and its derivatives, particularly concerning their toxicity to aquatic organisms. For example, experiments with marine rotifers showed that co-exposure to this compound and microplastics could affect population dynamics and oxidative stress levels .

作用機序

The mechanism of action of (2-Chloroethyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group is a lipophilic cation that can cross the mitochondrial membrane and localize within the mitochondria . This localization is driven by the high transmembrane potential of mitochondria, which attracts the positively charged phosphonium group . Once inside the mitochondria, the compound can interact with various mitochondrial components, potentially affecting mitochondrial function and inducing apoptosis in cancer cells .

類似化合物との比較

Key Observations :

- Reactivity: The chloroethyl group in this compound facilitates nucleophilic displacement reactions, whereas carboxybutyl or hydroxyhexyl groups enable conjugation with biomolecules (e.g., nanoparticles, peptides) .

- Lipophilicity : Compounds with aromatic or long alkyl chains (e.g., naphthylmethyl or hydroxyhexyl) exhibit enhanced membrane permeability, critical for mitochondrial targeting .

- Functional Versatility : Esters (carbomethoxymethyl) or carboxylic acids (carboxybutyl) allow further derivatization, expanding utility in materials science .

Application-Specific Performance

Drug Delivery and Mitochondrial Targeting

- This compound: Limited use in drug delivery due to its reactive chloroethyl group, which may cause off-target alkylation.

- (4-Carboxybutyl)triphenylphosphonium bromide: Widely used in nanoparticles (e.g., MNP-TPP-HA) for dual-targeted cancer therapy, achieving 2.2–4.0 mM mitochondrial accumulation .

- MitoPBN : A derivative with a phenyl tert-butyl nitrone group linked to triphenylphosphonium bromide; prevents oxidative damage in mitochondria by scavenging ROS .

Catalysis and Materials Science

- (Ethoxycarbonylmethyl)triphenylphosphonium bromide : Effective in Prato reactions for synthesizing C60-fullerene dyads, crucial for organic photovoltaics .

- Ethyl triphenylphosphonium bromide-based DES: Serves as a deep eutectic solvent catalyst for synthesizing tetrahydropyridines and thiazolidinones with >90% yields .

Analytical Chemistry

- (1-Hexadecyl)triphenylphosphonium bromide : Used in resonance light scattering assays for Hg²⁺ detection, with a detection limit of 4.0 nM .

Research Findings and Trends

- Antimicrobial Activity: Derivatives like (11-((3,4,5-trihydroxyphenyl)amino)undecanyl)triphenylphosphonium bromide show 93% yields and potent antibacterial effects, though specific MIC values require further study .

- Thermodynamic Stability : Phosphonium salts with electron-withdrawing groups (e.g., -Cl, -COOH) exhibit higher thermal stability, as evidenced by TGA data in catalytic studies .

- Environmental Impact : Bromide-containing phosphonium salts are being phased out in some applications due to ecological concerns, driving research into ionic liquid alternatives .

生物活性

(2-Chloroethyl)triphenylphosphonium bromide (CETPPB) is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

CETPPB is characterized by the presence of a triphenylphosphonium cation linked to a chloroethyl group. Its chemical formula is , and it exhibits properties typical of phosphonium salts, such as lipophilicity, which facilitates its accumulation in mitochondria.

The biological activity of CETPPB is primarily attributed to its ability to disrupt mitochondrial function. Triphenylphosphonium (TPP) cations are known to accumulate in mitochondria due to the negative membrane potential. Once inside, they can interfere with mitochondrial bioenergetics, leading to:

- Inhibition of ATP synthesis : Studies have shown that TPP derivatives can inhibit respiratory chain complexes, thereby reducing ATP production in cancer cells .

- Induction of oxidative stress : The presence of hydrophobic alkyl chains enhances the generation of reactive oxygen species (ROS), contributing to cellular apoptosis .

Cytotoxicity Profiles

Cytotoxicity studies have demonstrated that CETPPB exhibits selective toxicity towards cancer cells while sparing non-malignant cells. The following table summarizes the cytotoxic effects observed across various human cancer cell lines:

| Cell Line | IC50 (μM) | Effect on Non-Malignant Cells |

|---|---|---|

| MCF-7 (Breast Cancer) | 250 | Low |

| PC-3 (Prostate Cancer) | <10 | Low |

| HCT-116 (Colon Cancer) | <10 | Low |

| A375 (Melanoma) | <10 | Low |

These findings indicate that CETPPB can inhibit cancer cell growth at low micromolar concentrations while demonstrating significantly lower cytotoxicity towards non-malignant cells .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A study conducted on various TPP derivatives, including CETPPB, showed that compounds with longer hydrophobic chains exhibited enhanced antiproliferative effects against several cancer cell lines such as HST-116 and A375. The study highlighted that the structure-activity relationship plays a crucial role in determining the efficacy of these compounds . -

Mechanistic Insights :

In vitro experiments utilizing MTT assays revealed that CETPPB significantly inhibited cell viability in treated cancer cells compared to control groups. The mechanism was linked to mitochondrial dysfunction and oxidative stress induction . -

Safety and Toxicity :

While CETPPB shows promise as an anticancer agent, its safety profile must be considered. Research indicates that at therapeutic doses, it does not produce significant developmental abnormalities in model organisms like sea urchin embryos, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chloroethyl)triphenylphosphonium bromide, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via nucleophilic substitution between triphenylphosphine (PPh₃) and 1-bromo-2-chloroethane in anhydrous methylene chloride or toluene under reflux (80–100°C) for 12–24 hours . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction kinetics by stabilizing the phosphonium ion intermediate.

- Stoichiometry : A 1:1 molar ratio of PPh₃ to 1-bromo-2-chloroethane minimizes side products like triphenylphosphine oxide.

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials. Yield typically ranges from 70–85% .

Q. How is this compound characterized to confirm purity and structural integrity?

- Analytical techniques :

- ¹H/³¹P NMR : Peaks at δ 3.8–4.2 ppm (CH₂Cl group) and δ 20–25 ppm (³¹P, quaternary phosphonium center) confirm the structure .

- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 397.1 [M-Br]⁺ is characteristic .

- Melting point : Observed mp 230–235°C aligns with literature values .

Q. What are the primary applications of this compound in organic synthesis?

- Wittig reactions : The chloroethyl group acts as a precursor for generating ylides when treated with strong bases (e.g., NaH or t-BuOK), enabling alkene synthesis .

- Substitution reactions : The bromide ion can be replaced by nucleophiles (e.g., OH⁻, CN⁻) to form derivatives like (2-hydroxyethyl)triphenylphosphonium salts .

Advanced Research Questions

Q. How can reaction conditions be tailored to mitigate side reactions during Wittig ylide formation?

- Optimization strategies :

- Base selection : Bulky bases (e.g., t-BuOK) reduce β-hydride elimination, a common side reaction .

- Temperature control : Maintaining ≤0°C during ylide formation prevents decomposition .

- Solvent polarity : THF or DMF stabilizes the ylide intermediate, improving alkene yields by 20–30% compared to non-polar solvents .

Q. What challenges arise in analyzing decomposition pathways of this compound under physiological conditions?

- Key issues :

- Hydrolysis : The chloroethyl group hydrolyzes in aqueous media (pH >7), forming 2-chloroethanol and triphenylphosphine oxide. LC-MS or ³¹P NMR tracks this degradation .

- Mitochondrial assays : In cell-based studies, residual chloride ions may interfere with fluorescence-based mitochondrial membrane potential probes (e.g., JC-1). Controls with equimolar KCl are recommended .

Q. How do structural modifications of the chloroethyl group influence mitochondrial targeting efficiency?

- Comparative studies :

- Lipophilicity : The chloroethyl group’s logP (~2.1) enhances membrane permeability compared to carboxylated analogs (e.g., (4-carboxybutyl)triphenylphosphonium bromide, logP ~0.5) .

- Charge distribution : The +1 charge on the phosphonium center facilitates accumulation in mitochondria (-180 mV membrane potential). Substituting chloride with bulkier anions (e.g., Tos⁻) reduces uptake by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。